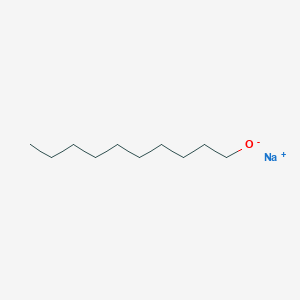

Sodium decanolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium decanolate, also known as this compound, is a useful research compound. Its molecular formula is C10H21NaO and its molecular weight is 180.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Food Industry

Sodium decanolate is utilized as an emulsifier and stabilizer in food products. Its ability to improve texture and shelf life makes it valuable in:

- Baked Goods : Enhances the dough's consistency and prolongs freshness.

- Dairy Products : Improves creaminess and stability in products like yogurt and cheese.

Case Study: Egg White Gel Strength Enhancement

A study demonstrated that this compound significantly improved the strength and transparency of heat-induced egg white gels. The addition of this compound increased gel hardness by 129.25% and light transmission by 150.50%, showcasing its potential as a functional ingredient in food formulations .

Pharmaceuticals

In the pharmaceutical sector, this compound serves primarily as a surfactant , enhancing the solubility and bioavailability of active ingredients. Its applications include:

- Drug Formulations : Facilitates the delivery of poorly soluble drugs.

- Transdermal Systems : Improves skin permeability for topical medications.

Case Study: Absorption Enhancement in Aerosol Formulations

Research indicated that this compound could enhance the absorption of hydrophilic drugs via pulmonary delivery by modulating para-cellular transport. This study highlighted its role as an approved excipient for improving drug delivery systems .

Biotechnology

In biotechnology, this compound is incorporated into cell culture media , providing essential fatty acids necessary for cell membrane integrity and function. Its applications include:

- Cell Growth Support : Enhances the growth of various cell types in vitro.

- Research Applications : Used in studies exploring cellular responses to different stimuli.

Cosmetics

This compound is employed in personal care products as a thickening agent and emulsifier, contributing to:

- Product Stability : Ensures uniform distribution of ingredients.

- Application Smoothness : Enhances the sensory attributes of creams and lotions.

Cleaning Products

Due to its biodegradable properties, this compound is also used in formulating environmentally friendly cleaning agents. Its effectiveness as a surfactant makes it suitable for:

- Biodegradable Detergents : Appeals to consumers seeking sustainable cleaning solutions.

- Soaps : Enhances foaming and cleaning properties while being gentle on the skin.

Summary Table of Applications

| Application Area | Functionality | Specific Uses |

|---|---|---|

| Food Industry | Emulsifier | Baked goods, dairy products |

| Pharmaceuticals | Surfactant | Drug formulations, transdermal systems |

| Biotechnology | Cell growth support | Cell culture media |

| Cosmetics | Thickening agent | Creams, lotions |

| Cleaning Products | Biodegradable surfactant | Detergents, soaps |

Análisis De Reacciones Químicas

Micelle and Vesicle Formation

Sodium decanoate self-assembles into micelles or vesicles depending on pH and concentration ( , ):

Critical Micelle Concentration (CMC) and Vesicle Formation

| Property | Value/Behavior |

|---|---|

| CMC (pH > 8) | 20–40 mM |

| Critical Vesicle Conc. | 300 mM (pH 6.8–7.8) |

| Vesicle Stability | Stable <100 nm after extrusion |

| pH Sensitivity | Vesicles form at pH 6.8–7.8 |

In acidic conditions (pH < 6.8), decanoic acid predominates, driving vesicle formation. Co-surfactants like sodium dodecylbenzenesulfonate expand the pH range for vesicle stability ( ).

Surface Activity and Ion Interactions

X-ray photoelectron spectroscopy (XPS) studies reveal surface-specific behavior in aqueous solutions ( ):

Surface Adsorption with Inorganic Ions

| Ion Added | Effect on Decanoate/Decanoic Acid |

|---|---|

| Na⁺, Cl⁻, SO₄²⁻ | No significant change |

| NH₄⁺ | Surface enrichment of decanoic acid |

NH₄⁺ ions promote decanoic acid formation at the vapor-liquid interface via pH modulation, enhancing surface activity by 20% compared to Na⁺ ( ).

Role in Autocatalytic Reactions

Sodium decanoate vesicles catalyze fatty acid production in lipid hydrolysis. Macromolecular crowding (e.g., PEG) alters reaction kinetics ( ):

Hydrolysis of Fatty Acid Anhydrides

| Anhydride | Crowding Agent | Rate Change (vs. Dilute) |

|---|---|---|

| Decanoic anhydride | PEG 2000 | Slowed by 40% |

| Oleic anhydride | PEG 2000 | Accelerated by 25% |

Crowding increases vesicle size for decanoate (viscous phase) but decreases it for oleate (elastic phase), directly impacting diffusion rates and catalytic efficiency.

Reactions with Oxidizing Agents

Sodium decanoate decomposes under strong oxidative conditions. Thermal analysis indicates:

text2 C₁₀H₁₉NaO₂ + 27 O₂ → 20 CO₂↑ + 19 H₂O + Na₂O

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Sodium oxides (Na₂O)

Propiedades

Número CAS |

13675-38-2 |

|---|---|

Fórmula molecular |

C10H21NaO |

Peso molecular |

180.26 g/mol |

Nombre IUPAC |

sodium;decan-1-olate |

InChI |

InChI=1S/C10H21O.Na/c1-2-3-4-5-6-7-8-9-10-11;/h2-10H2,1H3;/q-1;+1 |

Clave InChI |

JDBNUMXMGTYDDY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC[O-].[Na+] |

SMILES isomérico |

CCCCCCCCCC[O-].[Na+] |

SMILES canónico |

CCCCCCCCCC[O-].[Na+] |

Sinónimos |

Sodium decylate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.